molecular formula C15H22N2O B4959144 1-acetyl-4-(2-phenylpropyl)piperazine

1-acetyl-4-(2-phenylpropyl)piperazine

Cat. No. B4959144
M. Wt: 246.35 g/mol
InChI Key: WSEPXPOQRZDWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-(2-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology.

Scientific Research Applications

1-acetyl-4-(2-phenylpropyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter inhibitor. These properties make it a potential candidate for the treatment of depression and other mood disorders.
In pharmacology, 1-acetyl-4-(2-phenylpropyl)piperazine has been shown to have analgesic and anti-inflammatory properties. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

The mechanism of action of 1-acetyl-4-(2-phenylpropyl)piperazine is not fully understood. However, it is believed to act by inhibiting the reuptake of serotonin and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
1-acetyl-4-(2-phenylpropyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. It has also been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-4-(2-phenylpropyl)piperazine in lab experiments include its potential therapeutic applications in various fields, its ability to act as a selective serotonin reuptake inhibitor and a dopamine transporter inhibitor, and its analgesic and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-acetyl-4-(2-phenylpropyl)piperazine. These include further studies on its potential therapeutic applications in various fields, such as neuroscience and pharmacology. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-acetyl-4-(2-phenylpropyl)piperazine involves the reaction of 1-acetyl-4-chloropiperazine with 2-phenylpropylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

1-[4-(2-phenylpropyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13(15-6-4-3-5-7-15)12-16-8-10-17(11-9-16)14(2)18/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEPXPOQRZDWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Phenylpropyl)piperazin-1-yl]ethanone

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